molecular formula C8H18O3 B090700 Diethylene glycol monoisobutyl ether CAS No. 18912-80-6

Diethylene glycol monoisobutyl ether

Cat. No. B090700
CAS RN: 18912-80-6
M. Wt: 162.23 g/mol
InChI Key: YJTIFIMHZHDNQZ-UHFFFAOYSA-N
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Description

Diethylene glycol monobutyl ether (DGBE), also known as DEGBE, 2-(2-Butoxyethoxy)ethanol, BDG, Butyldiglycol, is an organic compound and one of several glycol ether solvents . It is a colorless liquid with a low odor and high boiling point . It is primarily used as a solvent for paints and varnishes in the chemical industry, household detergents, brewing chemicals, and textile processing .


Synthesis Analysis

DGBE is produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The reaction involves ethylene oxide and n-butanol with an alkalic catalyst .


Molecular Structure Analysis

The molecular formula of DGBE is C8H18O3 . It has a molecular weight of 162.23 . The linear formula is CH3(CH2)3OCH2CH2OCH2CH2OH .


Chemical Reactions Analysis

DGBE is used in the preparation of blocked isocyanate systems for coil coating, electro-coating, and powder coating . It also acts as a cosurfactant in the formation of microemulsions .


Physical And Chemical Properties Analysis

DGBE is a clear, colorless liquid . It has a boiling point of 224-228 °C and a density of 0.953 g/mL at 20 °C . It is soluble in water, ethanol, ethyl ether, and acetone .

Safety And Hazards

DGBE can cause eye irritation and may be absorbed through intact skin . It may cause respiratory tract irritation, skin irritation, and may be harmful if swallowed . It is classified as a combustible liquid and vapor .

Future Directions

The global market for DGBE is projected to grow at a CAGR of 3.9% over the period 2020-2027 . Despite anticipated challenges, the DGBE industry can leverage valuable opportunities by prioritizing resilience and innovation . This entails maintaining investment discipline, actively engaging in business ecosystems, and demonstrating a strong commitment to sustainability .

properties

IUPAC Name

2-[2-(2-methylpropoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-8(2)7-11-6-5-10-4-3-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTIFIMHZHDNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066438
Record name 2-(2-(2-Methylpropoxy)ethoxy)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylene glycol monoisobutyl ether

CAS RN

18912-80-6
Record name Diethylene glycol monoisobutyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18912-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(2-(2-methylpropoxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018912806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-(2-methylpropoxy)ethoxy]-
Source EPA Chemicals under the TSCA
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Record name 2-(2-(2-Methylpropoxy)ethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-methylpropoxy)ethoxy]ethanol
Source European Chemicals Agency (ECHA)
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